6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide
Description
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine hydrobromide (CAS: 2624139-11-1) is a brominated 1,8-naphthyridine derivative with a hydrobromide salt form. Key characteristics include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.BrH/c1-10(2)4-7-3-8(11)5-12-9(7)13-6-10;/h3,5H,4,6H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCFOXRFBIWJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(NC1)N=CC(=C2)Br)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide typically involves the reaction of 3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The process may also include purification steps such as recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of dihydro-naphthyridine derivatives.
Scientific Research Applications
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine;hydrobromide involves its interaction with specific molecular targets. The bromine atom and the naphthyridine ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Patterns and Molecular Properties
Key Observations :
Biological Activity
6-Bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine; hydrobromide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.
- Molecular Formula : C10H12BrN
- Molecular Weight : 240.10 g/mol
- CAS Number : 1403766-79-9
Biological Activity Overview
The biological activity of 6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine is primarily linked to its interactions with various biological targets. The compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that derivatives of naphthyridine compounds exhibit anticancer properties by inhibiting topoisomerase II (Topo II) activity. Topo II is crucial for DNA replication and repair, making it a target for cancer therapies. Studies have demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells and cause cell cycle arrest.
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HepG2 | 5 | Topo II inhibition | |
| MCF-7 | 10 | Apoptosis induction | |
| HCT-116 | 8 | G2/M phase arrest |
2. Mutagenicity and Toxicity
The compound's mutagenic potential has been assessed in various studies. It has been classified under substances that exhibit mutagenic properties, indicating a need for caution in its application.
The biological mechanisms through which 6-bromo-3,3-dimethyl-2,4-dihydro-1H-1,8-naphthyridine exerts its effects include:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits topoisomerase enzymes, leading to DNA strand breaks and subsequent cellular apoptosis.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of naphthyridine derivatives in human cancer cell lines demonstrated their ability to significantly reduce cell viability and induce apoptosis through Topo II inhibition. The findings suggest potential use as chemotherapeutic agents.
Case Study 2: Toxicological Assessment
Another research highlighted the mutagenic effects of similar compounds within the naphthyridine class. The results indicated a correlation between structural features and mutagenicity, emphasizing the importance of structural modifications to enhance safety profiles.
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-1,8-naphthyridine derivatives, and what key reaction conditions influence yield?
The synthesis of 6-bromo-1,8-naphthyridine derivatives typically involves bromination of precursor naphthyridines or cyclization of substituted pyridine intermediates. For example, methyl 6-bromo-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate can undergo hydrolysis under basic conditions (NaOH, MeOH/H₂O, reflux) to yield 6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one with 88% efficiency . Key factors affecting yield include:
- Temperature control : Prolonged reflux (e.g., 170°C for NH₃/PhOH reactions) improves substitution efficiency .
- Solvent selection : THF or DMF is often used for cyclization, while aqueous bases facilitate hydrolysis .
- Substituent compatibility : Steric hindrance from dimethyl groups may require extended reaction times .
Q. How can researchers confirm the structural identity of 6-bromo-1,8-naphthyridine derivatives experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR analysis : Distinct signals for bromine-substituted carbons (δ 100–120 ppm in ¹³C NMR) and dihydro protons (δ 2.5–4.0 ppm in ¹H NMR) are critical .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 186.05 for brominated derivatives) and fragmentation patterns validate molecular weight .
- X-ray crystallography : Resolves regiochemistry of bromine and dimethyl groups, especially in dihydro derivatives .
Q. What are the typical applications of brominated 1,8-naphthyridines in foundational coordination chemistry studies?
Brominated 1,8-naphthyridines serve as ligands due to their nitrogen-rich heterocyclic structure. They act as:
- Bidentate ligands : Coordinate with transition metals (e.g., Ru²⁺) via pyridinic and amine nitrogens, forming stable complexes for catalytic studies .
- Fluorescent probes : Derivatives with electron-withdrawing groups (e.g., Br) exhibit tunable emission for sensing metal ions or nucleic acids .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating 1,8-naphthyridines be addressed to optimize functionalization?
Regioselectivity is influenced by electronic and steric factors:
- Directing groups : Electron-donating substituents (e.g., methyl) at the 3-position direct bromination to the 6-position via resonance stabilization .
- Microwave-assisted synthesis : Enhances selectivity by reducing side reactions (e.g., over-bromination) through rapid, controlled heating .
- Protecting group strategies : Temporary protection of reactive amines (e.g., Boc groups) prevents unwanted side reactions during halogenation .
Q. What methodologies resolve contradictions in spectroscopic data for dihydro-1,8-naphthyridine derivatives?
Discrepancies in NMR or IR data often arise from tautomerism or solvatomorphism:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by tracking proton shifts at different temperatures .
- DFT calculations : Predict theoretical spectra for comparison with experimental data, resolving ambiguities in dihydro vs. tetrahydro configurations .
- Crystallographic validation : Single-crystal X-ray structures provide definitive proof of regiochemistry and hydrogen-bonding networks .
Q. How do 6-bromo-1,8-naphthyridine derivatives perform in catalytic systems, and what limitations exist?
These derivatives are pivotal in designing metal-organic catalysts:
- Ru(II) complexes : Exhibit high selectivity in oxidation reactions, attributed to the rigid naphthyridine backbone stabilizing the metal center .
- Limitations : Bromine’s electronegativity can reduce electron density at coordinating nitrogens, lowering catalytic activity. Mitigation strategies include introducing electron-donating substituents (e.g., methyl) to balance electronic effects .
Q. What strategies enable the synthesis of polyfunctional 1,8-naphthyridines from brominated precursors?
Advanced functionalization involves:
- Cross-coupling reactions : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd catalysts .
- Nucleophilic substitution : Bromine at the 6-position reacts with amines (e.g., NH₃/EtOH, 110°C) to yield amino derivatives, useful in drug discovery .
- Cycloaddition routes : Rhodium-catalyzed [2+2+2] cycloadditions of cyano-yne-allenes generate 2,6-naphthyridine scaffolds for anticancer studies .
Q. How can researchers design experiments to evaluate the biological activity of 6-bromo-1,8-naphthyridine derivatives?
Methodological approaches include:
- In vitro assays : Screen for antimicrobial activity via MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
- Molecular docking : Predict binding affinity to targets like HIV integrase or CB2 receptors, guided by the bromine atom’s role in hydrophobic interactions .
- ADMET profiling : Assess solubility (logP) and metabolic stability using HPLC and liver microsome assays .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported reaction yields for bromo-naphthyridine hydrolysis?
Discrepancies often stem from:
- Base concentration : Higher NaOH concentrations (>6M) accelerate hydrolysis but may degrade sensitive dihydro intermediates .
- Workup protocols : Neutralization with HCl to pH 7 must be gradual to avoid precipitating side products .
- Starting material purity : Residual solvents (e.g., THF) in precursors can inhibit reaction progress .
Q. Why do some 6-bromo-1,8-naphthyridine derivatives exhibit unexpected fluorescence quenching in metal-sensing assays?
Potential causes include:
- Heavy atom effect : Bromine’s presence increases spin-orbit coupling, promoting non-radiative decay .
- Competitive coordination : Metals binding to non-fluorescent sites (e.g., dimethyl groups) disrupt electron transfer .
- Solution pH : Protonation of amine groups at low pH alters conjugation, reducing emission intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
